molecular formula C22H17F3N2OS B2821098 Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919712-26-8

Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2821098
CAS RN: 919712-26-8
M. Wt: 414.45
InChI Key: HSERSZBIWQNMBW-UHFFFAOYSA-N
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Description

The compound “Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Anticancer Agent Synthesis

Naphthalen-2-yl derivatives have been explored in the synthesis of compounds with potential anticancer properties. For instance, a study synthesized a compound closely related to the naphthalen-2-yl family, which was then evaluated for its anticancer efficacy (Gouhar & Raafat, 2015).

Apoptosis Induction

These compounds have also been identified as potent inducers of apoptosis. A research discovered that a series of naphthalen-4-yl(phenyl)methanones, closely related to the chemical , were effective in inducing apoptosis in cell-based assays (Jiang et al., 2008).

Anticonvulsant Activity

Naphthalen-2-yl derivatives have been used in the design of compounds for anticonvulsant activities. For example, a study involved the synthesis of novel semicarbazones based on naphthalen-2-yl derivatives for potential anticonvulsant effects (Rajak et al., 2010).

Chemical Reaction Studies

Research has been conducted on the chemical reactions involving naphthalene derivatives. For instance, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide was studied to understand the unique oxidative condensation products formed (Mcgill et al., 2005).

Material Science Applications

In material science, naphthalen-2-yl derivatives have been used in synthesizing new compounds for various applications, such as in the production of polyamides with enhanced thermal stability (Mehdipour‐Ataei et al., 2005).

Photostabilizing Agents in Dyeing

These compounds have been incorporated into the synthesis of fluorescent monoazo disperse dyes, enhancing photostability and inducing fluorescence properties in the dyes (Jadhav et al., 2018).

Fuel Cell Technology

Sulfonated naphthalene dianhydride based polyimide copolymers, related to the naphthalen-2-yl structure, have been studied for their potential in proton-exchange-membrane fuel cells, demonstrating promising properties for this application (Einsla et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on the specific biological or chemical context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2OS/c23-22(24,25)19-9-5-15(6-10-19)14-29-21-26-11-12-27(21)20(28)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSERSZBIWQNMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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